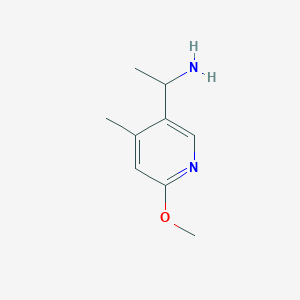

1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine

Beschreibung

1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine is a pyridine-derived amine characterized by a methoxy group at position 6, a methyl group at position 4, and an ethanamine substituent at position 3 of the pyridine ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Eigenschaften

Molekularformel |

C9H14N2O |

|---|---|

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

1-(6-methoxy-4-methylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C9H14N2O/c1-6-4-9(12-3)11-5-8(6)7(2)10/h4-5,7H,10H2,1-3H3 |

InChI-Schlüssel |

WUQDVSYCTYUWPA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1C(C)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-4-methylpyridine.

Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent, such as ethylamine, under basic conditions to introduce the ethanamine side chain.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

Batch Reactors: Utilizing large reactors where the reaction components are mixed and allowed to react over a specified period.

Continuous Flow Reactors: Employing a continuous flow of reactants through a reactor system, allowing for more efficient heat and mass transfer.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine side chain can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives with altered side chains.

Wissenschaftliche Forschungsanwendungen

1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Pyridine vs. Benzene Ring Derivatives

Pyridine Substituent Modifications

- (6-Methoxypyridin-2-yl)methanamine (CAS 768398-03-4): Features a methoxy group at position 6 and a methanamine (shorter chain) at position 2. The reduced chain length limits conformational flexibility compared to the ethanamine group in the target compound .

- [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (CAS 1016724-24-5): A longer ether chain at position 6 enhances hydrophilicity, which may improve aqueous solubility but reduce membrane permeability .

Functional Group Comparisons

- 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine (CAS 41758-40-1): The morpholino group introduces a bulky, oxygen-containing heterocycle, likely increasing steric hindrance and altering binding site interactions compared to the methyl and methoxy groups in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |

|---|---|---|---|---|

| 1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine | C9H14N2O | 166.22 g/mol | 6-OMe, 4-Me, 3-CH2CH2NH2 | Not explicitly listed |

| (6-Methoxypyridin-2-yl)methanamine | C7H10N2O | 138.17 g/mol | 6-OMe, 2-CH2NH2 | 768398-03-4 |

| 1-(3,5-Dimethoxyphenyl)ethanamine | C10H15NO2 | 181.23 g/mol | 3,5-OMe, benzene ring | 97294-78-5 |

| 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine | C12H19N3O | 221.30 g/mol | 6-morpholino, 2-Me, 3-CH2CH2NH2 | 41758-40-1 |

Table 2: Functional Group Impact on Properties

| Compound | Key Functional Groups | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine | Pyridine, OMe, Me, NH2 | 1.2 | 1 | 3 |

| [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine | Cyclopropylmethoxy, NH2 | 1.8 | 1 | 4 |

| 1-(3-Chloro-4-fluorophenyl)ethanamine | Cl, F, NH2 | 2.5 | 1 | 2 |

Notes

- Contradictions in Evidence : While some compounds (e.g., CAS 97294-78-5) prioritize aromatic ring substitution, others (e.g., CAS 41758-40-1) emphasize heterocyclic modifications. The biological activity of the target compound likely depends on a balance between these strategies .

- Limitations : Direct pharmacological data for 1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine are absent in the provided evidence; inferences are drawn from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.